![molecular formula C18H18ClNO B14167176 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone CAS No. 3519-25-3](/img/structure/B14167176.png)
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone is a chemical compound known for its unique structure and properties It features a cyclohexanone core substituted with a phenyl group and a 3-chlorophenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone typically involves the reaction of cyclohexanone with 3-chloroaniline and phenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to cyclohexanone to form the intermediate compound.
Substitution Reaction: The intermediate is reacted with 3-chloroaniline to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound.
化学反応の分析
Types of Reactions
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.
Reduction: Formation of phenylcyclohexanol or phenylcyclohexylamine.
Substitution: Formation of substituted phenylcyclohexanones.
科学的研究の応用
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-2′-chloro-5-nitrobenzophenone
- 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
- 2-[(4-Chlorophenyl)amino]-2-phenylcyclohexanone
Uniqueness
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
3519-25-3 |
|---|---|
分子式 |
C18H18ClNO |
分子量 |
299.8 g/mol |
IUPAC名 |
2-(3-chloroanilino)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-18(12-5-4-11-17(18)21)14-7-2-1-3-8-14/h1-3,6-10,13,20H,4-5,11-12H2 |
InChIキー |
BBTPEIJYJODHJW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
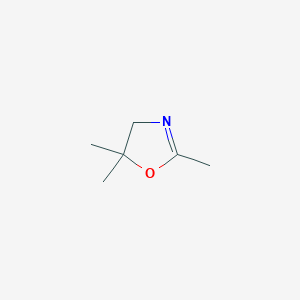
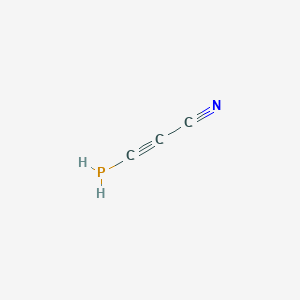
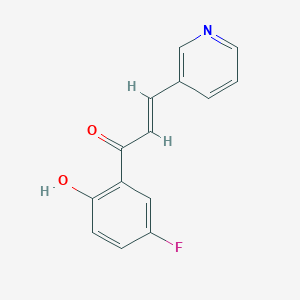
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)
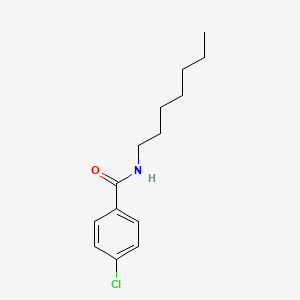
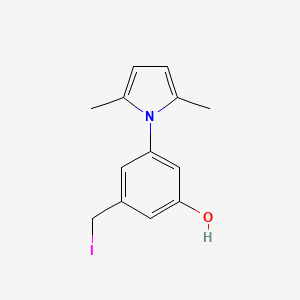
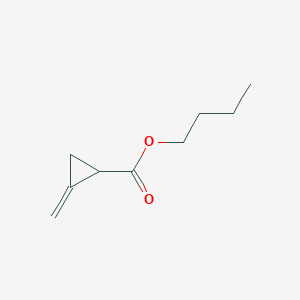
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
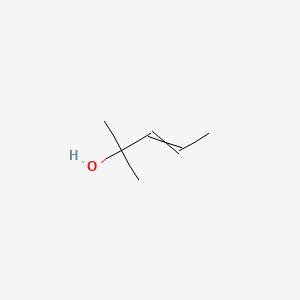
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
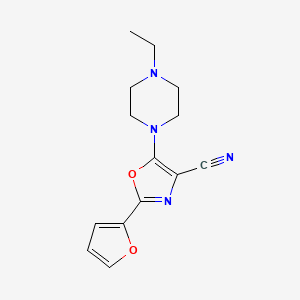
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

